Sartortuosterol A Sartortuosterol A 3,6,9-Trihydroxyergostan-25-yl acetate is a natural product found in Sarcophyton tortuosum with data available.
Brand Name: Vulcanchem
CAS No.: 110325-83-2
VCID: VC21351754
InChI: InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3
SMILES: CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C
Molecular Formula: C16H22O4
Molecular Weight: 492.7 g/mol

Sartortuosterol A

CAS No.: 110325-83-2

Cat. No.: VC21351754

Molecular Formula: C16H22O4

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

Sartortuosterol A - 110325-83-2

Specification

CAS No. 110325-83-2
Molecular Formula C16H22O4
Molecular Weight 492.7 g/mol
IUPAC Name [2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate
Standard InChI InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3
Standard InChI Key DHQPGHFKCMJXKL-UHFFFAOYSA-N
SMILES CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C
Canonical SMILES CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C

Introduction

Chemical Structure and Properties

Sartortuosterol A is structurally characterized as 24xi-methyl 5 alpha-cholestane-3 alpha, 6 beta, 9 alpha, 25-tetrol 25-monoacetate, featuring a unique arrangement of four hydroxyl groups and a monoacetate functionality . The compound is distinguished by its rare 3 alpha- and 6-hydroxyl groups, which contribute to its structural uniqueness within the polyhydroxylated steroid family.

Table 2.1: Physical and Chemical Properties of Sartortuosterol A

PropertyValueSource
CAS Number110325-83-2
Molecular FormulaC30H52O5
Molecular Weight492.7 g/mol
IUPAC Name[2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate
Physical StateSolidInferred
Standard InChIKeyDHQPGHFKCMJXKL-UHFFFAOYSA-N

The molecular structure features a tetracyclic core typical of steroids, with the distinguishing feature being the specific placement of hydroxyl groups at positions 3 alpha, 6 beta, 9 alpha, and 25, with the 25-hydroxyl group being acetylated. This unique hydroxylation pattern, particularly the rare 3 alpha- and 6-hydroxyl groups, sets Sartortuosterol A apart from other marine-derived steroids .

Isolation and Source

Sartortuosterol A was isolated from the South China Sea soft coral Sarcophyton tortuosum Tixier-Durivault . Soft corals belonging to the genus Sarcophyton are known producers of diverse secondary metabolites, including terpenoids, steroids, and other bioactive compounds.

The extraction and isolation of Sartortuosterol A likely followed traditional natural product isolation methodology, involving solvent extraction, fractionation, and purification using various chromatographic techniques. Marine organisms, especially soft corals, have evolved unique biosynthetic pathways to produce compounds like Sartortuosterol A as chemical defense mechanisms against predators, competitors, and microbial infections in the marine environment .

This compound joins the growing list of polyoxygenated steroids isolated from marine sources, which are increasingly recognized for their structural diversity and bioactive potential. As noted in recent literature, marine environments, particularly the South China Sea, continue to be fertile grounds for the discovery of novel steroid structures .

Spectroscopic Analysis and Structural Determination

The structural elucidation of Sartortuosterol A was accomplished through a combination of spectroscopic techniques and chemical conversions. Modern structure determination of natural products typically involves a suite of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.

Spectroscopic Methods

For compounds like Sartortuosterol A, several complementary spectroscopic methods would have been employed:

  • NMR Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, and NOESY) would have been crucial for determining the carbon skeleton, functional groups, and stereochemistry4.

  • Mass Spectrometry: Provides molecular weight and fragmentation patterns that help confirm molecular formula and structural features.

  • UV-Visible Spectroscopy: Helps identify chromophores present in the molecule.

  • Infrared Spectroscopy: Identifies functional groups such as hydroxyl and acetate moieties.

  • Electronic Circular Dichroism (ECD): Used for determining absolute configuration, particularly important for steroids with multiple stereocenters .

The stereochemical assignments, especially for the 3 alpha, 6 beta, and 9 alpha positions, would require careful analysis of coupling constants in ¹H NMR spectra and NOE correlations. The time-dependent density functional theory–electronic circular dichroism (TDDFT-ECD) calculation method might also have been employed, as is common in recent structural studies of marine steroids .

Chemical Conversions

Chemical conversions, as mentioned in the original structural determination , would have provided additional evidence for the proposed structure. These might include acetylation of free hydroxyl groups, oxidation reactions, or other derivatization methods that produce compounds with predictable spectroscopic properties.

Biological Activities

While specific biological activity data for Sartortuosterol A is limited in the available literature, insights can be drawn from studies on structurally similar marine-derived polyhydroxylated steroids.

Activity TypePotential Targets/ModelsSupporting Evidence
Anti-inflammatoryInhibition of NO production in RAW 264.7 cellsSimilar polyoxygenated steroids demonstrate this activity
AntibacterialActivity against Gram-positive and Gram-negative bacteriaMarine-derived steroids frequently exhibit antibacterial properties
AntioxidantFree radical scavengingCommon property of polyhydroxylated compounds

It is important to note that direct testing of Sartortuosterol A against these specific targets would be necessary to confirm these potential activities.

Research Significance and Future Perspectives

The discovery and characterization of Sartortuosterol A contribute significantly to our understanding of marine natural product chemistry and the biosynthetic capabilities of soft corals. The compound's unique structural features, particularly its rare hydroxylation pattern, make it an interesting subject for structure-activity relationship studies.

Significance in Natural Product Chemistry

Sartortuosterol A represents an addition to the chemical diversity of marine-derived steroids, highlighting the capacity of marine organisms to produce compounds with unique structural features. The continued discovery of such compounds enhances our understanding of marine chemical ecology and evolutionary adaptations.

Future Research Directions

Future research on Sartortuosterol A could focus on:

  • Comprehensive Biological Activity Profiling: Systematic evaluation against a broader range of biological targets, including expanded antimicrobial panels, anti-inflammatory assays, and cancer cell lines.

  • Structure-Activity Relationship Studies: Preparation of semi-synthetic derivatives to identify structural features critical for biological activity.

  • Biosynthetic Investigations: Studies to understand the biosynthetic pathway leading to Sartortuosterol A in Sarcophyton tortuosum, potentially enabling biotechnological production.

  • Ecological Role: Investigation of the compound's role in the chemical ecology of the source organism, including potential allelopathic or defensive functions.

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